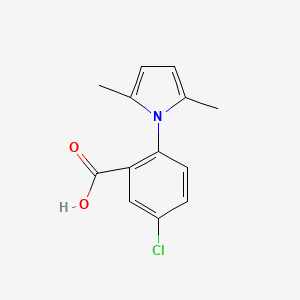

5-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid

Description

5-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid is a benzoic acid derivative featuring a chloro substituent at position 5 and a 2,5-dimethylpyrrole moiety at position 2 of the aromatic ring. Its synthesis involves the reaction of methyl 2-amino-5-chlorobenzoate with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by Vilsmeier formylation and alkaline hydrolysis to yield the final product . The compound’s structure combines electron-withdrawing (chloro) and electron-donating (dimethylpyrrole) groups, influencing its physicochemical properties, such as acidity and solubility.

Properties

IUPAC Name |

5-chloro-2-(2,5-dimethylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13(16)17/h3-7H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNYXBKRXNVRLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)Cl)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292058-57-2 | |

| Record name | 5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of 2,5-dimethyl-pyrrole: This can be achieved through the reaction of 2,5-hexanedione with ammonia or an amine under acidic conditions.

Nitration of benzoic acid: Benzoic acid is nitrated to introduce a nitro group at the desired position.

Reduction of the nitro group: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

Chlorination: The amino group is then chlorinated to form the chloro derivative.

Coupling reaction: Finally, the 2,5-dimethyl-pyrrole is coupled with the chlorinated benzoic acid derivative under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of the carboxylic acid group, which activates the aromatic ring toward nucleophilic attack.

Key examples :

-

Amination : Reaction with ammonia or primary amines at elevated temperatures (80–120°C) in polar aprotic solvents (e.g., DMF) yields 5-amino derivatives.

-

Alkoxy Substitution : Treatment with alkoxides (e.g., NaOMe) in ethanol produces 5-alkoxy analogs.

Table 1: Substitution Reaction Conditions and Outcomes

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (gaseous) | DMF, 100°C, 12 h | 5-Amino-2-(2,5-dimethylpyrrol-1-yl)-benzoic acid | 65–70% |

| NaOCH₃ | EtOH, reflux, 6 h | 5-Methoxy-2-(2,5-dimethylpyrrol-1-yl)-benzoic acid | 75% |

Esterification

The carboxylic acid group reacts readily with alcohols to form esters, a critical step for modifying solubility or preparing prodrugs.

Methods :

-

Acid-Catalyzed Esterification : Methanol or ethanol with H₂SO₄ (catalytic) under reflux.

-

DCC Coupling : Use of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for sterically hindered alcohols.

Example :

-

Reaction with methanol yields methyl 5-chloro-2-(2,5-dimethylpyrrol-1-yl)-benzoate with >85% efficiency.

Oxidation Reactions

The pyrrole ring’s electron density makes it susceptible to oxidation. Controlled oxidation can modify the heterocycle while preserving the benzoic acid backbone.

Reagents and Outcomes :

-

Potassium Permanganate (KMnO₄) : Oxidizes the pyrrole ring to form γ-lactam derivatives under acidic conditions.

-

Ozone (O₃) : Cleaves the pyrrole ring to produce dicarbonyl intermediates, which can be further functionalized.

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 3 h | 5-Chloro-2-(2,5-dimethyl-3-oxopyrrol-1-yl)-benzoic acid |

| O₃ | CH₂Cl₂, −78°C, 1 h | 5-Chloro-2-(3,4-diketobutyl)-benzoic acid |

Coupling Reactions for Amide Formation

The carboxylic acid group is frequently converted to amides for biological studies or polymer synthesis.

Procedure :

-

Activation of the acid using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .

-

Reaction with amines or hydrazides at 0–25°C yields substituted benzamides .

Example :

-

Coupling with phenylacetic acid hydrazide produces 5-chloro-2-(2,5-dimethylpyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide , a precursor for antitubercular agents .

Functionalization of the Pyrrole Ring

The 2,5-dimethylpyrrole moiety participates in electrophilic substitution, though steric hindrance from methyl groups limits reactivity.

Nitration :

-

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 3-position of the pyrrole ring, albeit in low yields (20–30%) due to steric effects.

Halogenation :

-

Bromination (Br₂/FeBr₃) selectively substitutes the 4-position of the pyrrole, forming 5-chloro-2-(4-bromo-2,5-dimethylpyrrol-1-yl)-benzoic acid .

Comparative Reactivity with Analogues

The chlorine atom’s position and the pyrrole’s substitution pattern distinguish this compound from structurally similar derivatives.

Table 3: Reaction Comparison with Analogues

| Compound | Chlorine Position | Key Reactivity Difference |

|---|---|---|

| 2-Chloro-5-(2,5-dimethylpyrrol-1-yl)-benzoic acid | 2-position | Enhanced NAS at 5-position due to COOH |

| 4-Chloro-2-(2,5-dimethylpyrrol-1-yl)-benzoic acid | 4-position | Reduced electrophilic substitution at chlorine |

Scientific Research Applications

Chemistry

5-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be utilized in the development of new materials and intermediates in organic synthesis.

Biology

Research indicates that this compound exhibits antibacterial and antitubercular activities. It has been shown to inhibit key bacterial enzymes like dihydrofolate reductase and enoyl ACP reductase, which are essential for bacterial survival.

Table 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | <1 | Bactericidal/Bacteriostatic |

| Derivative 5n | <1 | Bactericidal/Bacteriostatic |

| Derivative 5q | <1 | Bactericidal/Bacteriostatic |

Medicine

The compound has promising applications in drug development , particularly as a potential candidate for antibacterial therapies. Studies have demonstrated its effectiveness against both drug-sensitive and multidrug-resistant strains of bacteria.

Table 2: Anticancer Activity Profiles

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | MCF-7 | 3.42 | Higher than control |

| Derivative X | A549 | 4.53 | Comparable to doxorubicin |

The anticancer properties are attributed to its ability to inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate significant growth inhibition compared to standard chemotherapeutics.

Case Studies

Several studies have investigated the efficacy of this compound:

Study on Antitubercular Activity

A study focused on the structural modifications of the pyrrole scaffold identified new derivatives with enhanced activity against Mycobacterium tuberculosis. These derivatives exhibited lower MIC values compared to existing treatments, suggesting improved efficacy.

Monoclonal Antibody Production

Research demonstrated that derivatives of this compound improved monoclonal antibody production in CHO cells by enhancing cell-specific productivity while maintaining cell viability. This finding highlights its potential utility in biopharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The formyl group in the compound from introduces strong electron-withdrawing character, lowering its pKa (2.36) compared to the dimethylpyrrole variant (~2.5–3.0). The methoxy group in is electron-donating, leading to a slightly higher pKa (~3.0–3.5).

- Molecular Weight and Boiling Points : Higher molecular weight correlates with elevated boiling points (e.g., 475.2°C for the formyl derivative vs. ~450–475°C for the target compound).

Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives suggest that molecular connectivity indices (0JA, 1JA) and their cross-factor (JB) significantly influence oral LD₅₀ in mice . For example:

- 0JA (zero-order connectivity index) : Reflects branching and substituent bulk. The dimethylpyrrole group in the target compound likely increases 0JA, correlating with higher toxicity.

- 1JA (first-order connectivity index): Indicates molecular complexity.

- Cross-factor JB : A product of 0JA and 1JA. Compounds with higher JB values are predicted to have lower LD₅₀ (greater toxicity).

While experimental LD₅₀ data for the target compound are unavailable, its structural features (chloro, dimethylpyrrole) suggest moderate toxicity, comparable to other halogenated benzoic acids.

Biological Activity

5-Chloro-2-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro substituent on the benzene ring and a pyrrole moiety with two methyl groups. Its chemical formula is , and it possesses unique structural features that contribute to its biological properties.

Antibacterial and Antitubercular Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antitubercular activities. The compound has been shown to inhibit key enzymes involved in bacterial metabolism, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are crucial for bacterial growth and survival, making them attractive targets for drug development.

Case Study: In Vitro Activity Against Mycobacterium tuberculosis

In a study assessing the antimycobacterial properties of related pyrrole compounds, several derivatives demonstrated potent inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.40 µg/mL to >25 µg/mL, indicating their effectiveness in inhibiting bacterial growth (Table 1).

| Compound | R Group | MIC90 (µg/mL) |

|---|---|---|

| 5a | - | 1.74 ± 0.28 |

| 5b | - | 16.26 ± 3.80 |

| 5q | - | 0.40 ± 0.03 |

| 5r | - | 0.49 ± 0.26 |

| Control | Isoniazid | 0.25 |

Table 1: Minimum Inhibitory Concentration (MIC90) of Selected Pyrrole Derivatives Against M. tuberculosis .

The mechanism by which these compounds exert their antibacterial effects involves the inhibition of critical metabolic pathways in bacteria. For instance, molecular docking studies have shown that the pyrrole derivatives can effectively bind to the active sites of DHFR and enoyl ACP reductase, disrupting their function and leading to bacterial cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrole and benzoic acid moieties significantly influence biological activity. For example, the introduction of various substituents on the pyrrole ring can enhance or diminish antibacterial potency.

Key Findings:

- Substituents at specific positions on the pyrrole ring can lead to increased binding affinity for target enzymes.

- Compounds with hydrophobic groups tend to exhibit stronger antibacterial activity due to improved membrane permeability.

Comparative Analysis with Similar Compounds

When compared to other known antibacterial agents, such as isoniazid and moxifloxacin, certain derivatives of this compound showed comparable or superior activity against multidrug-resistant strains of M. tuberculosis .

Q & A

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to study binding stability. Density functional theory (DFT) calculations (using Gaussian) optimize the compound’s geometry and electronic properties. Docking studies with proteins (e.g., COX-2 or kinases) identify potential binding pockets, validated by mutagenesis experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.